molecular formula C8H5ClN2S B13353136 4-Chloro-2-(thiophen-3-YL)pyrimidine

4-Chloro-2-(thiophen-3-YL)pyrimidine

Cat. No.: B13353136
M. Wt: 196.66 g/mol
InChI Key: VNPAXRHTXOAAJU-UHFFFAOYSA-N
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Description

4-Chloro-2-(thiophen-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position and a thiophene ring at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(thiophen-3-yl)pyrimidine typically involves the reaction of 2-thiophen-3-ylpyrimidine with a chlorinating agent. One common method includes the use of phosphorus oxychloride (POCl3) as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(thiophen-3-yl)pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

    Coupling Reactions: The compound can undergo Suzuki or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of catalysts.

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) in solvents such as tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

    Electrophilic Substitution: Formation of halogenated or nitrated thiophene derivatives.

    Coupling Reactions: Formation of biaryl or aryl-alkene compounds.

Scientific Research Applications

4-Chloro-2-(thiophen-3-yl)pyrimidine has diverse applications in scientific research, including:

Chemistry

    Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

Biology

    Biological Probes: Employed in the design of molecular probes for studying biological processes.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.

Industry

    Corrosion Inhibitors: Used in the formulation of corrosion inhibitors for metal protection.

    Insecticides: Incorporated into the synthesis of insecticidal compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(thiophen-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate biological responses.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(thiophen-3-yl)pyrimidine
  • 4-Chloro-2-(furan-3-yl)pyrimidine
  • 4-Chloro-2-(pyridin-3-yl)pyrimidine

Uniqueness

4-Chloro-2-(thiophen-3-yl)pyrimidine is unique due to the presence of both a chlorine atom and a thiophene ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in different fields.

Properties

Molecular Formula

C8H5ClN2S

Molecular Weight

196.66 g/mol

IUPAC Name

4-chloro-2-thiophen-3-ylpyrimidine

InChI

InChI=1S/C8H5ClN2S/c9-7-1-3-10-8(11-7)6-2-4-12-5-6/h1-5H

InChI Key

VNPAXRHTXOAAJU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1Cl)C2=CSC=C2

Origin of Product

United States

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